molecular formula C10H18ClNO B11763866 Cis-4-aminoadamantan-1-ol hydrochloride

Cis-4-aminoadamantan-1-ol hydrochloride

Cat. No.: B11763866
M. Wt: 203.71 g/mol
InChI Key: KWEPNQFVPHYHHO-ILQIGJEOSA-N
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Description

Cis-4-aminoadamantan-1-ol hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is a derivative of adamantane, a highly stable cage-like hydrocarbon. This compound is known for its applications in the pharmaceutical field, particularly as an intermediate in the synthesis of antiviral and antitumor drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-aminoadamantan-1-ol hydrochloride typically involves the reduction of 5-hydroxy-2-adamantanone using palladium-carbon hydrogenation. The reaction is carried out in an aqueous ammonia solvent, followed by acidification to form the hydrochloride salt . The process is efficient, with high atom economy and minimal reaction steps, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of aqueous ammonia as the reaction medium ensures cost-effectiveness and environmental friendliness. The reaction conditions are optimized to achieve high yields and purity, making the process viable for commercial production .

Chemical Reactions Analysis

Types of Reactions

Cis-4-aminoadamantan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various adamantane derivatives, such as ketones, carboxylic acids, and substituted amines. These derivatives have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Cis-4-aminoadamantan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-4-aminoadamantan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to antiviral or antitumor effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Trans-4-aminoadamantan-1-ol hydrochloride
  • 1-aminoadamantane
  • 4-hydroxyadamantane

Uniqueness

Cis-4-aminoadamantan-1-ol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. Compared to its trans isomer, the cis configuration may offer different binding affinities and selectivities for molecular targets .

Biological Activity

Cis-4-aminoadamantan-1-ol hydrochloride is a compound belonging to the aminoadamantane class, which has garnered interest due to its potential biological activities, particularly in antiviral and neuroprotective applications. This report synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C10H18ClNC_{10}H_{18}ClN and a molecular weight of approximately 203.71 g/mol. Its structure is characterized by a bicyclic adamantane framework with an amino group at the 4-position. The hydrochloride form enhances its solubility in water, making it more bioavailable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : The compound exhibits significant antiviral properties, particularly against influenza viruses. It is believed to inhibit viral replication by interfering with viral entry mechanisms into host cells, possibly through modulation of ion channels or direct inhibition of viral proteins .
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases such as Alzheimer's disease. It appears to act on NMDA receptors, modulating their activity and providing therapeutic benefits .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antiviral Studies : In vitro studies demonstrated that this compound effectively inhibited the replication of influenza A virus. The compound's mechanism involves blocking the M2 ion channel, which is crucial for viral uncoating .
  • Neuroprotection : A study on neuroprotective effects showed that treatment with this compound reduced oxidative stress markers in neuronal cell cultures, suggesting its potential use in treating neurodegenerative conditions .
  • Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound undergoes metabolic transformations primarily in the liver, involving hydroxylation and conjugation processes, which are essential for predicting its efficacy and potential side effects .

Comparison of Aminoadamantane Derivatives

Compound NameCAS NumberAntiviral ActivityNeuroprotective EffectsUnique Features
This compoundNot availableYesYesSpecific stereochemistry
Trans-4-aminoadamantan-1-ol Hydrochloride62075-23-4YesLimitedDifferent stereochemistry affects activity
4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride1403864-74-3LimitedNoDifferent bicyclic structure

Properties

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

(3R,5S)-4-aminoadamantan-1-ol;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H/t6?,7-,8+,9?,10?;

InChI Key

KWEPNQFVPHYHHO-ILQIGJEOSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2N)CC1C3)O.Cl

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)O.Cl

Origin of Product

United States

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